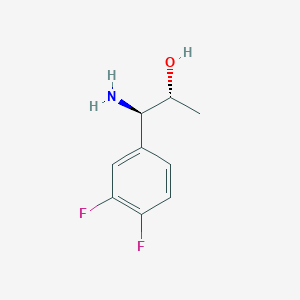

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral amino alcohol featuring a 3,4-difluorophenyl substituent. Its stereochemistry and fluorine substitution pattern make it a critical intermediate in pharmaceutical synthesis, particularly for compounds requiring precise stereocontrol and bioactivity. The 3,4-difluorophenyl group enhances metabolic stability and binding affinity in drug candidates, as seen in antifungal agents like Albaconazole and antiplatelet drugs such as Ticagrelor intermediates .

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI Key |

BKMCHPFXUMNRLJ-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=C(C=C1)F)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-1-amino-2-propanol.

Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like methanol or ethanol.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps, ensuring precise control over reaction conditions to maximize yield and purity.

Automation: Employing automated systems for reagent addition and monitoring to enhance efficiency and reproducibility.

Purification and Quality Control: Implementing large-scale purification methods such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides in the presence of bases like triethylamine (TEA).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in the treatment of various conditions.

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant properties. The difluorophenyl moiety may enhance interactions with neurotransmitter systems, potentially leading to mood stabilization effects .

- Anticancer Properties : Preliminary studies have suggested that amino alcohols can exhibit cytotoxic effects against certain cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but represents a promising area for further investigation .

Synthesis and Derivatives

The synthesis of this compound typically involves chiral pool synthesis techniques or asymmetric synthesis methods. The ability to create derivatives of this compound opens avenues for developing new pharmaceuticals with enhanced efficacy and reduced side effects.

| Synthesis Method | Description |

|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds as starting materials for the synthesis of target molecules. |

| Asymmetric Synthesis | Employs catalysts to preferentially produce one enantiomer over another, enhancing the desired biological activity. |

Materials Science Applications

In addition to its pharmacological potential, this compound can be utilized in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties such as enhanced thermal stability and mechanical strength. Its amino alcohol functionality allows for the formation of polyurethanes and other copolymers .

- Surface Coatings : The incorporation of this compound into coatings may improve adhesion and durability due to its polar functional groups interacting favorably with various substrates .

Case Studies

Several studies have explored the applications of this compound in detail:

Case Study 1: Antidepressant Research

A study published in a pharmacology journal investigated the antidepressant-like effects of similar amino alcohols in rodent models. Results indicated significant reductions in depressive behaviors when administered at specific dosages .

Case Study 2: Polymer Development

Research conducted on synthesizing novel polyurethane materials incorporating amino alcohols showed improved mechanical properties compared to traditional polyurethanes. This study highlighted the potential for using this compound in advanced material applications .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 3,4-difluoro in the target compound) improve metabolic stability and receptor binding compared to electron-donating groups (e.g., 3,4-dimethylphenyl) .

- Stereochemistry : The (1R,2R) configuration in the target compound is critical for biocatalytic synthesis of Ticagrelor intermediates, whereas (1S,2R) analogs (e.g., ) may lack compatibility with specific enzymatic pathways .

Biological Activity

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL, with the CAS number 937704-26-2, is a chiral amino alcohol that has garnered interest due to its potential biological activities. This compound features a difluorophenyl group, which may enhance its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

- Molecular Formula : CHFNO

- Molecular Weight : 187.19 g/mol

- Structure : The compound has a stereocenter at the amino alcohol position, contributing to its chiral nature.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antifungal Activity :

- The compound has shown promising antifungal activity against various strains of Candida and Aspergillus species. For instance, it exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole in certain studies .

- In vivo studies demonstrated significant efficacy in mouse models infected with Candida albicans, achieving 100% survival rates at doses of 50 mg/kg .

- Inhibition of Dihydrofolate Reductase :

- Cytotoxicity and Selectivity :

Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of this compound revealed:

- Tested Strains : C. albicans and A. fumigatus.

- Results : The compound showed an MIC of 0.8 μg/mL against C. albicans and was effective in preventing pseudomycelium formation with a MEC of 0.31 μg/mL .

Study 2: Cancer Cell Proliferation Inhibition

Research focused on the inhibition of DHFR by related compounds showed:

- Methodology : In vitro assays measuring enzyme activity.

- Findings : The compound inhibited DHFR with high affinity, leading to decreased proliferation rates in cancer cell lines .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | MIC/MEC Values | Observations |

|---|---|---|---|

| Antifungal | C. albicans | MIC: 0.8 μg/mL | Effective against yeast infections |

| A. fumigatus | Not specified | Potential for broad-spectrum activity | |

| DHFR Inhibition | Human DHFR | IC: Low | Significant inhibition observed |

| Cytotoxicity | Cancer Cell Lines | Variable | Selective toxicity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.